molecular formula C8H15N3 B1296972 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine CAS No. 479408-51-0

2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine

Cat. No. B1296972
M. Wt: 153.22 g/mol
InChI Key: NRWPBTLQVZIEGO-UHFFFAOYSA-N
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Description

“2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine” is a compound with the molecular formula C8H15N3 . It has a molecular weight of 153.22 g/mol . The compound is also known by other names such as “2-(1-propan-2-ylimidazol-4-yl)ethanamine” and "Histamine, 1-isopropyl-" .


Molecular Structure Analysis

The InChI code for this compound is “InChI=1S/C8H15N3/c1-7(2)11-5-8(3-4-9)10-6-11/h5-7H,3-4,9H2,1-2H3” and the Canonical SMILES is "CC©N1C=C(N=C1)CCN" . These codes provide a detailed representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm³, a boiling point of 300.2±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 54.0±3.0 kJ/mol and a flash point of 135.3±20.9 °C . The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

DNA Interaction and Cytotoxicity

Studies have demonstrated the synthesis and characterization of Cu(II) complexes with ligands including imidazole derivatives. These complexes exhibit significant DNA binding propensity, indicating potential applications in understanding DNA interactions and the development of therapeutic agents. Additionally, their cytotoxicity assays against cancer cell lines suggest low toxicity, which could be beneficial for designing safer drugs (Kumar et al., 2012).

Synthesis and Structural Studies

Research on imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde has led to the synthesis of new compounds with varied amines, showcasing the versatility of this chemical scaffold. Such compounds have been analyzed for their structure and potential complexation with metals, opening avenues for their application in catalysis and material science (Pařík & Chlupatý, 2014).

Histamine H1-Receptor Agonists

Imidazole derivatives have been synthesized and evaluated as histamine H1-receptor agonists, indicating their potential in developing new therapeutic agents for diseases mediated by histamine receptors. These compounds have shown partial to full agonism in pharmacological assays, suggesting their utility in medicinal chemistry and drug discovery (Menghin et al., 2003).

Molecular Isomerism and Spin State

Research exploring the tautomerization of the 4(5)-methylimidazole group in iron(II) molecular isomers has unveiled the influence of ligand structure on the spin state of these complexes. This work highlights the complex interplay between electronic effects and steric hindrance, with implications for the design of molecular materials with specific magnetic properties (Han et al., 2017).

Synthesis Techniques

The synthesis of "2-(1-Imidazolyl)ethanamine" from ethyl acrylate has been achieved with a high overall yield, showcasing efficient methodologies for producing this compound. Such synthetic routes provide a foundation for further exploration and application of imidazole derivatives in various scientific domains (Ri-sheng, 2010).

properties

IUPAC Name

2-(1-propan-2-ylimidazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7(2)11-5-8(3-4-9)10-6-11/h5-7H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWPBTLQVZIEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342911
Record name 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine

CAS RN

479408-51-0
Record name 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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